Cas no 89786-84-5 (3beta-Myrianthic acid)
3beta-Myrianthic acid Chemical and Physical Properties
Names and Identifiers
-
- Myrianthic acid
- (2α,3α,4α)-2,3,19,23-Tetrahydroxyurs-12-en-28-oic acid (ACI)
- 2α,3α,19α,23-Tetrahydroxyurs-12-en-28-oic acid
- DTXSID10984221
- HY-N3228
- AKOS032949070
- 89786-84-5
- CHEMBL2385208
- Urs-12-en-28-oic acid, 2,3,19,23-tetrahydroxy-, (2alpha,3alpha,4alpha)-
- CS-0023657
- 2,3,19,23-tetrahydroxyurs-12-en-28-oic acid
- 65669-84-3
- SCHEMBL5797979
- 23-Hydroxytormenticacid
- PD197606
- SCHEMBL17584882
- MEGxp0_000692
- FT-0775810
- (1R,2R,4aS,6aR,6aS,6bR,8aR,9R,10S,11R,12aR,14bS)-1,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
- 1,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
- 19alpha-Hydroxyasiatic acid
- 23-hydroxytormentic acid
- meyanthic acid
- ConMedNP.2464
- ConMedNP.2465
- 2alpha,3alpha,19,24-Tetrahydroxyurs-12-en-28-oic acid
- 3beta-Myrianthic acid
-
- Inchi: 1S/C30H48O6/c1-17-9-12-30(24(34)35)14-13-27(4)18(22(30)29(17,6)36)7-8-21-25(2)15-19(32)23(33)26(3,16-31)20(25)10-11-28(21,27)5/h7,17,19-23,31-33,36H,8-16H2,1-6H3,(H,34,35)/t17-,19-,20-,21-,22-,23-,25+,26+,27-,28-,29-,30+/m1/s1
- InChI Key: YCOKATFNRPZIIU-MGBZEVKYSA-N
- SMILES: C([C@]12CC[C@@H](C)[C@](O)(C)[C@H]1C1=CC[C@@H]3[C@]4(C[C@@H](O)[C@@H](O)[C@@](C)(CO)[C@@H]4CC[C@@]3(C)[C@@]1(CC2)C)C)(=O)O
Computed Properties
- Exact Mass: 504.34508925g/mol
- Monoisotopic Mass: 504.34508925g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 36
- Rotatable Bond Count: 2
- Complexity: 979
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 12
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 118Ų
- XLogP3: 4.3
Experimental Properties
- Color/Form: Powder
- Density: 1.2±0.1 g/cm3
- Melting Point: >300℃
- Boiling Point: 639.3±55.0 °C at 760 mmHg
- Flash Point: 354.5±28.0 °C
- Refractive Index: 1.592
- PSA: 118.22000
- LogP: 4.14760
- Vapor Pressure: 0.0±4.3 mmHg at 25°C
3beta-Myrianthic acid Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
3beta-Myrianthic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B014870-1mg |
3beta-Myrianthic acid |
89786-84-5 | 1mg |
$ 805.00 | 2022-04-02 | ||
| TRC | B014870-2.5mg |
3beta-Myrianthic acid |
89786-84-5 | 2.5mg |
$ 1315.00 | 2022-04-02 | ||
| TRC | B014870-5mg |
3beta-Myrianthic acid |
89786-84-5 | 5mg |
$ 2680.00 | 2022-04-02 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4600-1 mg |
Myrianthic acid |
89786-84-5 | 1mg |
¥2355.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M52930-5 mg |
Myrianthic acid |
89786-84-5 | 5mg |
¥4640.0 | 2022-04-27 | ||
| TargetMol Chemicals | TN4600-5 mg |
Myrianthic acid |
89786-84-5 | 98% | 5mg |
¥ 3,710 | 2023-07-10 | |
| TargetMol Chemicals | TN4600-1 mL * 10 mM (in DMSO) |
Myrianthic acid |
89786-84-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 5650 | 2023-09-15 | |
| A2B Chem LLC | AH97249-5mg |
Myrianthic acid |
89786-84-5 | 98.0% | 5mg |
$660.00 | 2024-04-19 | |
| TargetMol Chemicals | TN4600-5mg |
Myrianthic acid |
89786-84-5 | 5mg |
¥ 13800 | 2024-07-19 | ||
| TargetMol Chemicals | TN4600-1 ml * 10 mm |
Myrianthic acid |
89786-84-5 | 1 ml * 10 mm |
¥ 16500 | 2024-07-19 |
3beta-Myrianthic acid Related Literature
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on 3beta-Myrianthic acid
3beta-Myrianthic Acid (CAS No. 89786-84-5): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
3beta-Myrianthic acid, identified by its Chemical Abstracts Service (CAS) number 89786-84-5, is a naturally occurring triterpenoid compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, derived from the roots of certain species within the genus Stephanotis, exhibits a unique molecular structure that has positioned it as a subject of intense study for its potential biological activities and pharmacological applications.
The structural framework of 3beta-Myrianthic acid is characterized by a tetracyclic lupane skeleton, which is a common motif found in many bioactive natural products. This structural feature contributes to its stability and reactivity, making it a valuable scaffold for further chemical modifications and derivatization. The presence of multiple hydroxyl groups and a carboxylic acid moiety at the C-3 position enhances its solubility in polar solvents, facilitating its use in various biochemical assays and drug formulation processes.
In recent years, 3beta-Myrianthic acid has been extensively investigated for its potential therapeutic properties. Preclinical studies have demonstrated its efficacy in modulating inflammatory pathways, making it a promising candidate for the development of anti-inflammatory agents. The compound's ability to interact with multiple cellular targets, including cytokine receptors and signaling enzymes, suggests a multifaceted mechanism of action that could be exploited for therapeutic benefit.
Moreover, the pharmacokinetic profile of 3beta-Myrianthic acid has been a focus of research. Studies indicate that it exhibits good oral bioavailability and moderate metabolic stability, which are critical factors for drug development. The compound's ability to cross the blood-brain barrier has also been explored, raising possibilities for its use in treating neurological disorders. These findings have prompted further investigation into its potential as a lead compound for novel therapeutics.
The synthesis and isolation of 3beta-Myrianthic acid have been refined through advanced chemical methodologies. Total synthesis approaches have been employed to produce enantiomerically pure forms of the compound, enabling more precise biological evaluations. Additionally, biotechnological strategies involving microbial fermentation and enzymatic catalysis have been explored as alternative routes to sustainable production.
The role of computational chemistry in understanding the interactions between 3beta-Myrianthic acid and biological targets has become increasingly prominent. Molecular docking studies have provided insights into its binding affinity and specificity for various protein receptors, aiding in the rational design of derivatives with enhanced activity. These computational approaches are complemented by experimental validation through X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.
In clinical settings, the potential therapeutic applications of 3beta-Myrianthic acid are being evaluated through phase I/II clinical trials. Preliminary results suggest that it may offer benefits in managing chronic inflammatory conditions without significant side effects. The compound's safety profile is further supported by toxicology studies, which have shown minimal hepatotoxicity or nephrotoxicity at tested doses.
The future directions for research on 3beta-Myrianthic acid include exploring its role in combination therapies and developing novel delivery systems to enhance its bioavailability. Nanotechnology-based formulations are being investigated as potential carriers for this compound, aiming to improve its delivery to target tissues. Additionally, genetic engineering approaches are being explored to optimize plant-based production systems for scalable synthesis.
The integration of artificial intelligence (AI) into natural product discovery has also highlighted the potential of 3beta-Myrianthic acid. AI-driven platforms are being used to predict new derivatives with improved pharmacological properties, accelerating the drug discovery pipeline. This synergy between traditional organic synthesis and cutting-edge computational methods is reshaping how natural products are utilized in pharmaceutical development.
The ecological significance of compounds like 3beta-Myrianthic acid extends beyond their medicinal applications. They serve as important markers for biodiversity conservation efforts within their native ecosystems. Sustainable harvesting practices are being developed to ensure the long-term availability of these natural resources while minimizing environmental impact.
In conclusion, 3beta-Myrianthic acid (CAS No. 89786-84-5) represents a compelling example of how natural products continue to inspire innovation in chemical and pharmaceutical research. Its unique structural features, coupled with promising biological activities, make it a valuable asset in the quest for new therapeutics. As research progresses, the full potential of this compound is expected to be realized through interdisciplinary collaborations and advancements in synthetic chemistry.